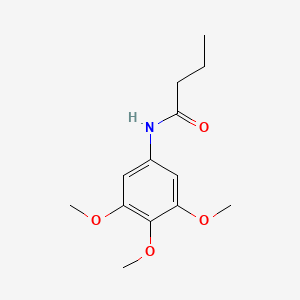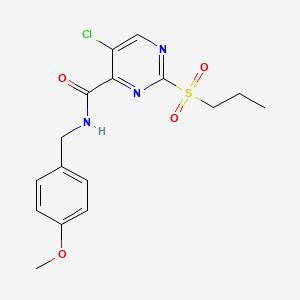
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Vue d'ensemble
Description
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of the B-cell receptor signaling pathway.
Mécanisme D'action
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide selectively inhibits BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various immune responses. By inhibiting BTK, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide blocks the downstream signaling pathways that are responsible for the survival and proliferation of B-cell malignancies and autoimmune B-cell responses.
Biochemical and Physiological Effects:
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to induce apoptosis in B-cell malignancies and reduce disease activity in animal models of autoimmune diseases. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has also been shown to reduce the levels of various cytokines and chemokines that are involved in the inflammatory response. In addition, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to inhibit the activation of T-cells, which are involved in various immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, including its high selectivity and potency, which make it an ideal tool for studying the B-cell receptor signaling pathway. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has some limitations, such as its poor solubility in water, which can make it difficult to formulate for in vivo studies.
Orientations Futures
For 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide research include the development of more potent and selective BTK inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other targeted agents. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide also has potential applications in other diseases, such as solid tumors and viral infections, which warrant further investigation.
In conclusion, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a novel small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selective inhibition of BTK makes it an ideal tool for studying the B-cell receptor signaling pathway, and its promising preclinical results make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and potential applications in various diseases.
Applications De Recherche Scientifique
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has also been shown to reduce disease activity in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-2-propylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S/c1-2-7-23(21,22)14-17-8-11(15)12(19-14)13(20)18-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFJXCPKQGKSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4237725.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4237726.png)
![N-[4-(acetylamino)phenyl]-1-[(4-methylcyclohexyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B4237743.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4237747.png)
![2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4237774.png)
![methyl 2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate acetate](/img/structure/B4237781.png)
![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)
![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)
![N-(2-fluorophenyl)-N'-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]urea](/img/structure/B4237792.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4237793.png)

![N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)
![2-({3-[(4-methylphenyl)thio]propanoyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4237811.png)
